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molecular formula C8H8ClNO2 B159884 Ethyl 5-Chloropyridine-2-carboxylate CAS No. 128072-93-5

Ethyl 5-Chloropyridine-2-carboxylate

Cat. No. B159884
M. Wt: 185.61 g/mol
InChI Key: BEBBWTPLBRZIOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07566781B2

Procedure details

Palladium acetate (117 mg), 1,1′-bis(diphenylphosphino)ferrocene (577 mg) and triethylamine (1.4 mL) were added to an ethanol-DMF mixed solvent (1/1, 30 mL) of 2-bromo-5-chloropyridine (1.0 g), and stirred overnight in a carbon monoxide atmosphere (1 atmospheric pressure) at 50° C. Ethanol was evaporated off under reduced pressure from the reaction solution, water was added to the resulting residue, and extracted with hexane/ethyl acetate (2/3). The organic layer was dried with anhydrous magnesium sulfate, and the solvent was evaporated off under reduced pressure. The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 4/1) to obtain the entitled compound (1.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Name
ethanol DMF
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
117 mg
Type
catalyst
Reaction Step Two
Quantity
577 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Br[C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][N:10]=1.[C]=O.[CH2:18]([OH:20])[CH3:19].CN([CH:24]=[O:25])C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Cl:15][C:12]1[CH:13]=[CH:14][C:9]([C:24]([O:20][CH2:18][CH3:19])=[O:25])=[N:10][CH:11]=1 |f:3.4,5.6.7,8.9.10,^3:15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Two
Name
Quantity
1.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Cl
Name
ethanol DMF
Quantity
30 mL
Type
reactant
Smiles
C(C)O.CN(C)C=O
Name
Quantity
117 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
577 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was evaporated off under reduced pressure from the reaction solution, water
ADDITION
Type
ADDITION
Details
was added to the resulting residue
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane/ethyl acetate (2/3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 4/1)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=NC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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